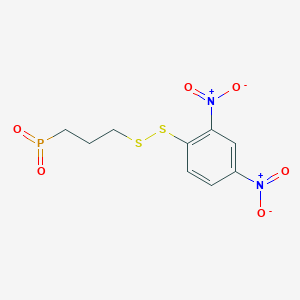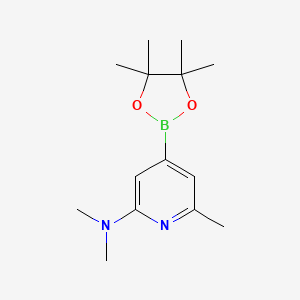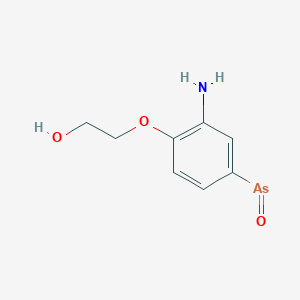
Arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- is a chemical compound with the molecular formula C8H10AsNO3. It is known for its unique structure, which includes an arsine oxide group attached to a phenyl ring substituted with an amino group and a hydroxyethoxy group.
Méthodes De Préparation
The synthesis of arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3-amino-4-bromophenol with ethylene glycol in the presence of a base to form the hydroxyethoxy derivative. This intermediate is then reacted with an arsenic-containing reagent, such as arsenic trioxide, under oxidative conditions to yield the desired arsine oxide compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized further to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The amino and hydroxyethoxy groups can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving abnormal cell growth.
Mécanisme D'action
The mechanism of action of arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- involves its interaction with molecular targets within cells. The compound can bind to specific proteins and enzymes, altering their activity and affecting cellular pathways. This can lead to changes in cell growth, differentiation, and apoptosis. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with signaling pathways related to oxidative stress and cellular metabolism .
Comparaison Avec Des Composés Similaires
Arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- can be compared with other similar compounds, such as:
Arsine oxide, (4-hydroxyphenyl)-: This compound lacks the amino and hydroxyethoxy groups, making it less versatile in chemical reactions.
Arsine oxide, (3-amino-4-methoxyphenyl)-: This compound has a methoxy group instead of a hydroxyethoxy group, which affects its solubility and reactivity.
Arsine oxide, (3-amino-4-ethoxyphenyl)-:
The uniqueness of arsine oxide, (3-amino-4-(2-hydroxyethoxy)phenyl)- lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
64048-94-8 |
|---|---|
Formule moléculaire |
C8H10AsNO3 |
Poids moléculaire |
243.09 g/mol |
Nom IUPAC |
2-(2-amino-4-arsorosophenoxy)ethanol |
InChI |
InChI=1S/C8H10AsNO3/c10-7-5-6(9-12)1-2-8(7)13-4-3-11/h1-2,5,11H,3-4,10H2 |
Clé InChI |
ULYJKALLWCFWKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[As]=O)N)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




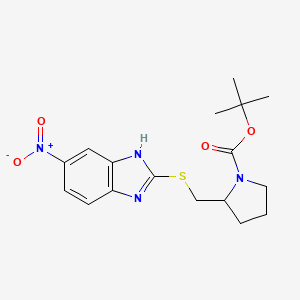
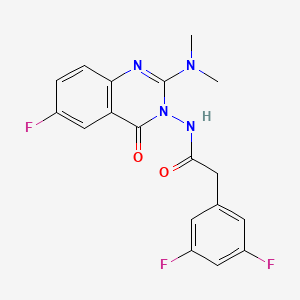
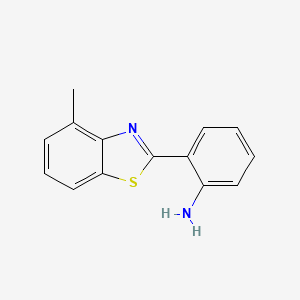
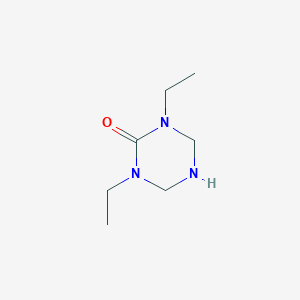
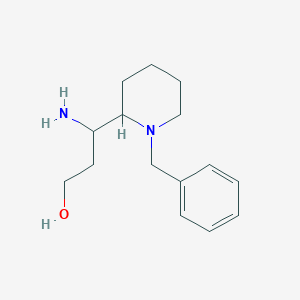
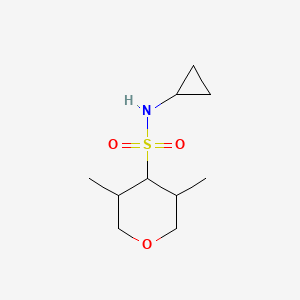

![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)
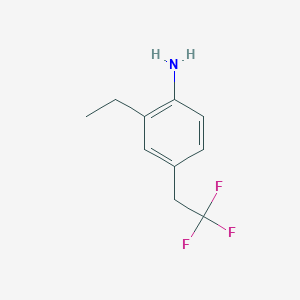
![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
